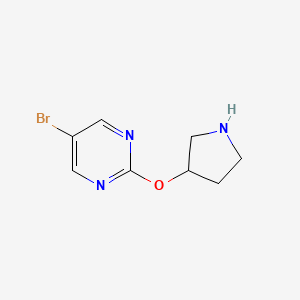

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Beschreibung

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (CAS: 914347-82-3) is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. Its molecular formula is C₈H₁₀BrN₃O, with a molecular weight of 260.10 g/mol . This compound is widely utilized in pharmaceutical and agrochemical research as a building block for synthesizing biologically active molecules, particularly those targeting kinase inhibitors and antimalarial agents . Commercial availability in high purity (95–96%) underscores its importance in medicinal chemistry .

Eigenschaften

IUPAC Name |

5-bromo-2-pyrrolidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLUWWFOZOXWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659473 | |

| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-82-3 | |

| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategies for 5-Bromo-2-Substituted Pyrimidines

The synthesis of 5-bromo-2-substituted pyrimidines, including 5-bromo-2-(pyrrolidin-3-yloxy)pyrimidine, often involves:

- Direct substitution on 5-bromo-2-halopyrimidine precursors

- One-step cyclization reactions from appropriate precursors

- Palladium-catalyzed cross-coupling reactions

The choice of method depends on the availability of starting materials, desired substitution pattern, safety, scalability, and cost.

Palladium-Catalyzed Cross-Coupling Reactions

For this compound, a common approach is to start from 5-bromo-2-halopyrimidine (e.g., 5-bromo-2-iodopyrimidine) and perform palladium-catalyzed cross-coupling with pyrrolidin-3-ol or its derivatives.

- Starting material: 5-bromo-2-iodopyrimidine, synthesized via halogenation methods

- Catalyst: Palladium complexes (e.g., Pd(PPh3)4)

- Coupling partners: Pyrrolidin-3-ol or protected derivatives

- Reaction type: Buchwald-Hartwig etherification or similar cross-coupling

- Solvents: Commonly polar aprotic solvents such as DMF, dioxane

- Conditions: Elevated temperatures (80–120 °C), inert atmosphere

- High selectivity for substitution at the 2-position

- Versatility in introducing various alkoxy substituents including pyrrolidinyl-oxy

- Well-established methodology for heterocyclic functionalization

- The synthesis of 5-bromo-2-iodopyrimidine as a key intermediate has been reported, facilitating selective palladium-catalyzed cross-coupling with a wide range of nucleophiles including alkoxides.

- Analogous coupling reactions with pyrrolidinyl-containing nucleophiles have been described in related pyridine systems, indicating feasibility for pyrimidines.

Alternative Methods and Considerations

- Diazotization and Bromination: Using 5-aminopyrimidine derivatives followed by diazotization and bromination is possible but costly and less practical for large-scale synthesis due to expensive starting materials.

- Use of Mucobromic Acid: Reaction with mucobromic acid followed by cyclization can yield 5-bromo-2-substituted pyrimidines but often suffers from low yields and requires extensive purification.

- One-step Synthesis of 5-Bromo-2-chloropyrimidine: Related halogenated pyrimidines can be synthesized via one-step reactions involving 2-hydroxypyrimidine and hydrobromic acid under catalysis, which may serve as intermediates for further substitution.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations | Applicability to this compound |

|---|---|---|---|---|---|

| One-step cyclization (2-bromomalonaldehyde + amidines) | 2-bromomalonaldehyde, amidines | 60–105 °C, protic acid solvent | Simple, safe, low cost, scalable | Requires amidine with pyrrolidinyl-oxy substituent | High (adaptable) |

| Pd-catalyzed cross-coupling | 5-bromo-2-iodopyrimidine, pyrrolidin-3-ol | Pd catalyst, 80–120 °C, aprotic solvent | High selectivity, versatile | Requires halogenated intermediate | High (direct substitution) |

| Diazotization and bromination | 5-aminopyrimidine | Multi-step, diazotization, bromination | Established method | Expensive, less scalable | Low |

| Reaction with mucobromic acid | Mucobromic acid, methyl imidazole | Cyclization, column chromatography | Alternative route | Low yield, complex purification | Low |

| One-step halogenation (related pyrimidines) | 2-hydroxypyrimidine, HBr, H2O2 | Catalytic oxidation, heating | Efficient for halogenated intermediates | Specific to chloropyrimidines | Indirect precursor use |

Research Findings and Practical Notes

- The one-step cyclization method using 2-bromomalonaldehyde and amidines is reported to be efficient with yields ranging from 33% to 43% for various 2-substituted 5-bromopyrimidines, with simple purification and safe operation.

- Palladium-catalyzed cross-coupling allows for selective and convergent synthesis of 5-bromo-2-substituted pyrimidines, including those with pyrrolidinyl-oxy groups, by coupling 5-bromo-2-halopyrimidines with suitable nucleophiles.

- The choice of solvent and acid catalyst (e.g., glacial acetic acid, HCl, HBr) plays a critical role in reaction efficiency and product purity in the one-step cyclization method.

- Molecular sieves are often used to remove moisture and improve reaction outcomes.

- Characterization of products by HNMR and mass spectrometry confirms the structural integrity of synthesized compounds.

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.

Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with various aryl and alkynyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are used under reflux conditions in solvents like dimethylformamide or tetrahydrofuran.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.

Major Products Formed:

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Cross-Coupling Reactions: Products include biaryl compounds and alkynyl-substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique structure makes it a valuable component in the synthesis of advanced materials .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Similarity Score |

|---|---|---|---|---|---|---|

| This compound | 914347-82-3 | C₈H₁₀BrN₃O | 260.10 | Pyrrolidin-3-yloxy, Br | 95–96 | 0.94 (Reference) |

| 5-Bromo-2-(piperidin-4-yloxy)pyrimidine | 792180-52-0 | C₉H₁₂BrN₃O | 274.12 | Piperidin-4-yloxy, Br | 95+ | 0.93 |

| 2-(Piperidin-4-yloxy)pyrimidine | 499240-48-1 | C₉H₁₃N₃O | 179.22 | Piperidin-4-yloxy | N/A | 0.80 |

| 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine | 914347-79-8 | C₁₃H₁₉BrN₄O₃ | 363.22 | Boc-protected pyrrolidine, Br | N/A | 0.76 |

Notes:

- Ring Size Effects : The pyrrolidine (5-membered) vs. piperidine (6-membered) substituents influence steric and electronic properties. Piperidine derivatives exhibit higher molecular weights and altered solubility profiles compared to pyrrolidine analogues .

- Bromine Substitution : The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Protective Groups : The Boc-protected derivative (CAS 914347-79-8) is less reactive under basic conditions, enabling selective functionalization .

Reactivity in Medicinal Chemistry

- Antimalarial Applications: The bromine atom in this compound facilitates halogen bonding with target proteins, enhancing binding affinity compared to non-brominated derivatives like 2-(piperidin-4-yloxy)pyrimidine .

- Kinase Inhibition : Pyrrolidine-containing derivatives show superior selectivity for kinase ATP-binding pockets compared to morpholine or piperazine analogues, attributed to the pyrrolidine ring's conformational flexibility .

Key Differences :

- Piperidine derivatives exhibit higher volatility, necessitating stricter ventilation controls during handling .

- The Boc-protected analogue (CAS 914347-79-8) is less hazardous due to reduced reactivity .

Commercial and Practical Considerations

- Cost : this compound is priced at ~$150–$750 per gram, depending on quantity, while piperidine analogues are ~20% more expensive due to complex synthesis .

- Applications : The pyrrolidine derivative is preferred in high-throughput screening for CNS drugs, whereas piperidine variants are used in anticancer agent development .

Biologische Aktivität

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 244.09 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring and a pyrrolidin-3-yloxy substituent at the 2-position, contributing to its distinct biological properties.

Enzyme Inhibition

One of the key biological activities of this compound is its role as an inhibitor of cytochrome P450 1A2 . This enzyme is crucial for drug metabolism, and its inhibition can significantly alter the pharmacokinetics of co-administered drugs, making this compound relevant in pharmacological studies concerning drug interactions.

Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit anti-inflammatory properties. In vitro studies have shown that certain pyrimidine derivatives can effectively suppress COX-2 activity, a key enzyme involved in inflammation . The IC values for these compounds against COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Similarity Score | Biological Activity |

|---|---|---|---|

| 5-Bromo-2-(piperidin-3-yloxy)pyrimidine | 914347-73-2 | 0.94 | COX inhibition |

| 5-Bromo-2-(piperidin-4-yloxy)pyrimidine | 792180-52-0 | 0.93 | Antitumor activity |

| 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine | 914347-79-8 | 0.76 | Antimicrobial effects |

| 2-(Piperidin-4-yloxy)pyrimidine | 499240-48-1 | 0.80 | Antiviral properties |

| 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride | 1632286-11-3 | 0.99 | Similar pharmacological profile |

The unique combination of substituents in this compound contributes to its distinct biological activities compared to structurally similar compounds.

Study on Anti-inflammatory Properties

In a study assessing the anti-inflammatory potential of various pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant inhibition of COX enzymes. The study utilized carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, demonstrating that these compounds could reduce inflammation effectively .

Drug Interaction Studies

Further investigations into the drug interaction potential of this compound highlighted its significant impact on drug metabolism due to cytochrome P450 inhibition. Such studies are critical for understanding how this compound might influence the efficacy and safety profiles of co-administered medications.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves bromination of a pyrimidine precursor. Sodium monobromoisocyanurate is often used as a brominating agent under controlled conditions (e.g., low temperature, inert atmosphere) to achieve regioselectivity at the 5-position . Yield optimization depends on solvent choice (e.g., dimethyl sulfoxide for polar aprotic conditions), reaction time (monitored via TLC/HPLC), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization (ethanol/water mixtures) is critical to isolate the product .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

Methodological Answer:

- NMR : H NMR reveals the pyrrolidin-3-yloxy group’s proton environment (δ 3.5–4.5 ppm for oxy-methylene protons) and pyrimidine aromatic protons (δ 8.0–8.5 ppm). C NMR confirms the bromine substituent’s deshielding effect (C-Br at ~δ 95 ppm) .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 258.1 (CHBrNO) with fragmentation patterns indicating pyrrolidinyl cleavage .

- X-ray Crystallography : Used to resolve crystal packing and dihedral angles between pyrimidine and pyrrolidine rings (e.g., ~10.8° in similar structures) .

Q. What are the typical nucleophilic substitution reactions observed in this compound?

Methodological Answer: The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols. For example:

- Amination : React with primary amines (e.g., methylamine) in DMF at 80°C to yield 5-amino derivatives.

- Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids (e.g., phenylboronic acid) under microwave irradiation (120°C, 30 min) .

Monitor reaction progress using HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing the compound under different solvent conditions?

Methodological Answer: Solvent-induced shifts (e.g., DMSO vs. CDCl) may obscure proton assignments. Strategies include:

- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes (e.g., pyrrolidinyl ring puckering) .

- COSY/HSQC Experiments : Correlate H-H and H-C couplings to confirm connectivity.

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies are employed to achieve regioselective bromination in the synthesis of pyrrolidin-3-yloxy-substituted pyrimidines?

Methodological Answer: Regioselectivity is controlled by:

- Directing Groups : The pyrrolidin-3-yloxy group at the 2-position electronically directs bromination to the 5-position via resonance effects .

- Catalytic Systems : Use Lewis acids (e.g., FeCl) to stabilize transition states and minimize side reactions.

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures promote thermodynamic stability .

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The pyrrolidin-3-yloxy group’s bulkiness may hinder access to the 2-position, favoring reactivity at the 5-bromo site.

- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity at the 5-position, facilitating oxidative addition in Pd-catalyzed reactions.

- Ligand Design : Bulky phosphine ligands (e.g., XPhos) improve catalyst turnover in sterically congested systems .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC values under standardized assay conditions (e.g., ATP concentration in kinase assays).

- Off-Target Profiling : Use proteome-wide screening (e.g., kinome scans) to identify non-specific interactions .

- Structural Analogues : Compare activity trends with derivatives lacking the pyrrolidinyl group to isolate pharmacophore contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.